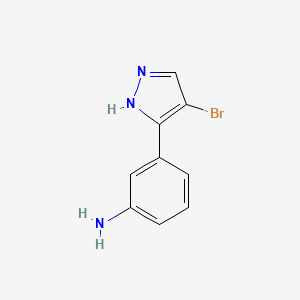
3-(4-Bromo-1H-pyrazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1H-pyrazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research and industrial applications. It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to an aniline group. This compound exhibits unique physical and chemical properties, making it an attractive choice for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of diazo compounds with alkynyl bromides, resulting in the formation of 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of 3-(4-Bromo-1H-pyrazol-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the reactions . Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
3-(4-Bromo-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, and various catalysts like copper and ruthenium . Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include various substituted pyrazoles and aniline derivatives, which can be further utilized in different applications .
科学的研究の応用
3-(4-Bromo-1H-pyrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes .
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline
- 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
Uniqueness
3-(4-Bromo-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and potential for further functionalization .
特性
IUPAC Name |
3-(4-bromo-1H-pyrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-12-13-9(8)6-2-1-3-7(11)4-6/h1-5H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECNCXIIOAVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-4-amine](/img/structure/B8129481.png)
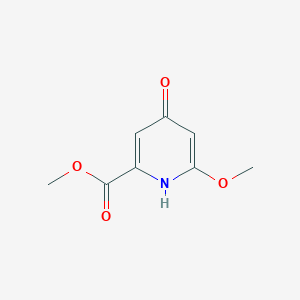
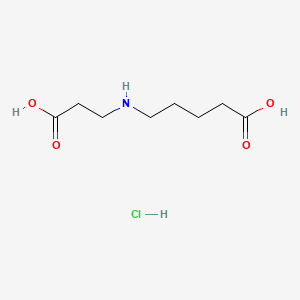





![2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione](/img/structure/B8129535.png)
![Ethyl (2Z)-3-[(6-bromopyridin-2-yl)amino]-2-chloroprop-2-enoate](/img/structure/B8129551.png)
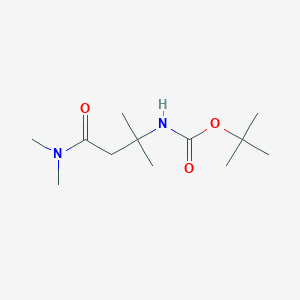

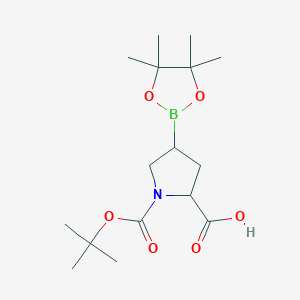
![3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8129581.png)
